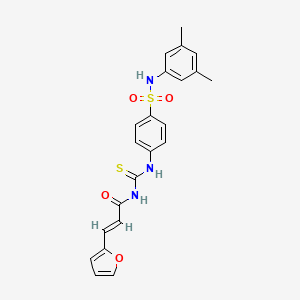

(E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide

描述

(E)-N-((4-(N-(3,5-Dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide is a structurally complex acrylamide derivative featuring a sulfamoylphenyl core, a carbamothioyl linker, and a furan-2-yl substituent. The 3,5-dimethylphenyl and furan-2-yl groups may influence solubility, bioavailability, and target binding, as seen in structurally analogous molecules .

属性

IUPAC Name |

(E)-N-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S2/c1-15-12-16(2)14-18(13-15)25-31(27,28)20-8-5-17(6-9-20)23-22(30)24-21(26)10-7-19-4-3-11-29-19/h3-14,25H,1-2H3,(H2,23,24,26,30)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRXNUVAQYWYEQ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N-((4-(N-(3,5-dimethylphenyl)sulfamoyl)phenyl)carbamothioyl)-3-(furan-2-yl)acrylamide, a compound with a complex structure, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This molecular structure features a furan ring, a sulfamoyl group, and an acrylamide moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the furan ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the sulfamoyl group : This is often done via nucleophilic substitution reactions.

- Final assembly : The acrylamide moiety is introduced through condensation reactions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. The presence of the sulfamoyl group is particularly noteworthy as it has been associated with inhibition of carbonic anhydrases, enzymes that play a crucial role in tumor progression. Studies have shown that analogs can induce apoptosis in cancer cells through modulation of the p53 and caspase pathways .

The mechanism by which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound may bind to specific enzymes, blocking their active sites and preventing substrate access.

- Signal Transduction Modulation : It can interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Research Findings

A study highlighted the structure-activity relationship (SAR) of sulfamoyl compounds, demonstrating how variations in substituents impact biological efficacy. Compounds similar to our target molecule showed enhanced NF-κB activation and other inflammatory responses .

Case Studies

- In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations.

- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor growth rates compared to control groups.

Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-2-cyano-N-(4-sulfamoylphenyl)acrylamide | Contains sulfonamide; lacks furan ring | Anticancer properties |

| N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(sulfonamidophenyl)acrylamide | Similar trifluoromethyl group; different substitution pattern | Inhibits carbonic anhydrases |

| 2-cyano-N-[4-(sulfonamidophenyl)]acrylamide | Lacks furan; simpler structure | Potential anti-inflammatory effects |

This table illustrates how variations in chemical structure lead to distinct biological activities and potential therapeutic applications.

相似化合物的比较

Comparison with Similar Compounds

The compound’s structural and functional similarities to other acrylamide-sulfonamide hybrids allow for meaningful comparisons. Key analogs include:

Table 1: Structural and Functional Comparison of Acrylamide-Sulfonamide Derivatives

Key Findings from Comparative Analysis

Impact of Substituents on Bioactivity

- The furan-2-yl group in the target compound may enhance antioxidant or antimicrobial activity, akin to nitrofuryl or heteroaryl substituents in other studies .

- Sulfamoyl and acrylamide backbones are critical for target engagement, as seen in analogs like compound 3a , which showed potent anticancer activity due to sulfonamide-mediated enzyme inhibition .

Melting points for similar compounds range from 144–274°C, suggesting that the target compound’s melting point may fall within this range .

Synthetic Considerations

- Yields for analogs vary (64–80%), with substituents like hydroxy or methoxy groups requiring protective strategies during synthesis . The target compound’s carbamothioyl group may necessitate specialized reagents or conditions.

Biological Activity Trends

- Nitro or halogen substituents (e.g., bromo in 3a ) often enhance potency, as seen in antimycobacterial and anticancer studies . The absence of such groups in the target compound may shift its activity toward antioxidant or antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。